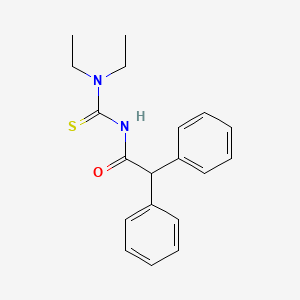

N-(diethylcarbamothioyl)-2,2-diphenylacetamide

Descripción

N-(Diethylcarbamothioyl)-2,2-diphenylacetamide is a thiourea derivative of 2,2-diphenylacetamide, featuring a diethylcarbamothioyl (-NH-CS-NEt₂) substituent. The 2,2-diphenylacetamide core is a versatile scaffold in medicinal chemistry, known for its role in synthesizing bioactive molecules such as loperamide (anti-diarrheal) and darifenacin (anticholinergic agent) . The thiourea moiety enhances hydrogen-bonding capabilities and may influence binding affinity to biological targets .

Propiedades

IUPAC Name |

N-(diethylcarbamothioyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c1-3-21(4-2)19(23)20-18(22)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYRBVTWCZKKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(diethylcarbamothioyl)-2,2-diphenylacetamide typically involves the reaction of diethylcarbamothioyl chloride with 2,2-diphenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-(diethylcarbamothioyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylcarbamothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

N-(diethylcarbamothioyl)-2,2-diphenylacetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of advanced materials and as an additive in industrial processes.

Mecanismo De Acción

The mechanism of action of N-(diethylcarbamothioyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms by which the compound exerts its effects.

Comparación Con Compuestos Similares

Substituent Variations and Electronic Properties

The biological and physicochemical properties of 2,2-diphenylacetamide derivatives are highly dependent on the substituent attached to the amide nitrogen. Key analogs include:

- Electronic Effects : DFT studies on thiourea derivatives (e.g., Compound I) reveal energy gaps between 4.3–4.45 eV, indicating moderate stability and reactivity. The diethylcarbamothioyl group in the target compound may exhibit similar electronic behavior, influencing redox properties and ligand-protein interactions .

- Hydrogen Bonding : Thiourea derivatives form robust N–H⋯S and C–H⋯π interactions, enhancing crystal packing stability compared to simpler amides like diphenamid .

Actividad Biológica

N-(diethylcarbamothioyl)-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a thiourea derivative. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18N2OS

- Molecular Weight : 278.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that thiourea derivatives can inhibit certain enzymes and exhibit cytotoxic effects on cancer cells. The proposed mechanism involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as protein tyrosine phosphatases, which are crucial in cellular signaling pathways.

- Induction of Apoptosis : Studies suggest that this compound can trigger programmed cell death in cancer cells, making it a candidate for anticancer therapy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound exhibits significant potential as an antimicrobial agent.

Anticancer Activity

The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. The results are presented below:

The IC50 values indicate that the compound has a potent effect on these cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

- Study on Antimicrobial Efficacy : In a study published by Aamer Saeed et al., the efficacy of various thiourea derivatives was evaluated against common bacterial strains. This compound showed promising results, particularly against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .

- Evaluation of Anticancer Properties : A study conducted by researchers at Quaid-I-Azam University investigated the cytotoxic effects of several thiourea derivatives on different cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in HeLa cells .

Q & A

Q. What are the standard synthetic routes for N-(diethylcarbamothioyl)-2,2-diphenylacetamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves reacting 2,2-diphenylacetyl chloride with diethylthiourea under nucleophilic acyl substitution conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acyl chloride.

- Base Addition : Triethylamine (TEA) is added to neutralize HCl byproducts and drive the reaction forward .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires strict temperature control (0–5°C during reagent addition) and inert atmospheres to prevent oxidation of the thiourea moiety .

Q. Example Protocol Table

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | 2,2-Diphenylacetyl chloride + Diethylthiourea | Nucleophilic substitution | 60–75% |

| 2 | TEA in DCM, 0–5°C | Neutralization | — |

| 3 | Column chromatography (Hexane:EtOAc 7:3) | Purification | 85–90% purity |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and C=S stretch (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 383.2 (calculated for C₁₉H₂₂N₂OS) .

Advanced Research Questions

Q. How do hydrogen bonding networks in this compound influence its crystal packing and stability, and what methods are used to analyze these interactions?

Methodological Answer: The thiourea group (N–H and C=S) forms intermolecular N–H⋯S and N–H⋯O hydrogen bonds, creating layered or zigzag packing motifs. Key analytical approaches:

- X-ray Crystallography : Resolve bond lengths (N–H⋯S ≈ 3.2–3.4 Å) and angles (N–H–S ≈ 150–160°) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 25–30% contribution from H⋯S contacts) .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen bond density (decomposition >250°C in stable crystals) .

Q. What strategies can be employed to resolve discrepancies in crystallographic data, such as variations in bond angles or torsion angles, during refinement processes?

Methodological Answer:

- Software Tools : Use SHELXL for refinement, applying restraints (e.g., DFIX for N–H bonds) and leveraging TWIN commands for twinned crystals .

- Validation Metrics : Check ADPs (atomic displacement parameters) for anisotropy and R-factor convergence (target R₁ < 5% for high-resolution data) .

- Cross-Validation : Compare with related structures (e.g., 2,2-diphenylacetamide derivatives) to identify systematic errors .

Q. How can this compound serve as a precursor for developing fluorescent probes or metal coordination complexes?

Methodological Answer:

- Fluorescent Probes : Functionalize the thiourea group with fluorophores (e.g., dansyl chloride) via nucleophilic substitution. Aggregation-induced emission (AIEE) properties can be tuned by modifying aryl substituents .

- Metal Coordination : The C=S and carbonyl groups bind transition metals (e.g., Cu²⁺, Ni²⁺). Synthesis involves refluxing with metal salts in ethanol, followed by crystallization .

Q. Example Coordination Complex

| Metal | Ligand Mode | Application |

|---|---|---|

| Cu²⁺ | Bidentate (S, O) | Antibacterial studies |

| Ni²⁺ | Monodentate (S) | Catalytic applications |

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to study aggregation behavior .

- Docking Studies : Target enzymes (e.g., acetylcholinesterase) to predict binding affinities (ΔG ≈ −8.5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.